- Modified fluorapatite as highly efficient catalyst for the synthesis of chalcones via Claisen-Schmidt condensation reaction, Journal of Industrial and Engineering Chemistry (Amsterdam, 2016, 39, 218-225

Cas no 959-33-1 (4-Methoxychalcone)

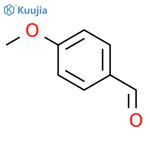

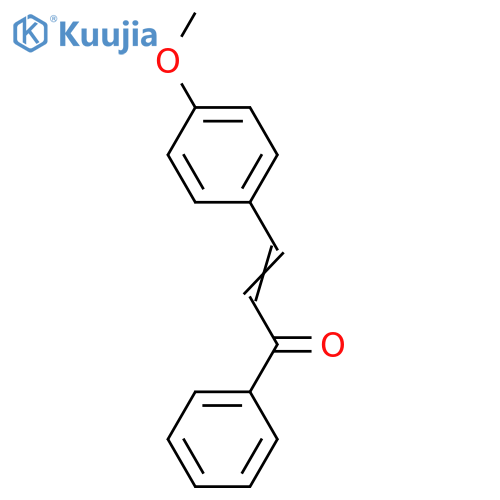

4-Methoxychalcone structure

商品名:4-Methoxychalcone

4-Methoxychalcone 化学的及び物理的性質

名前と識別子

-

- (E)-3-(4-Methoxyphenyl)-1-phenylprop-2-en-1-one

- 4-METHOXYBENZYLIDENEACETOPHENONE

- 3-(4-METHOXYPHENYL)-1-PHENYLPROP-2-EN-1-ONE

- 3-(4-METHOXYPHENYL)-1-PHENYL-2-PROPEN-1-ONE

- 2-(P-ANISAL)ACETOPHENONE

- 2-(P-ANISYLIDENE)ACETOPHENONE

- 2-(4-METHOXYBENZYLIDENE)ACETOPHENONE

- 2-(4-Methoxybenzal)Acetophenone

- 4-Methoxychalcone

- ALPHA ALPHA-DIPHENYL-GAMMA-BUTYROLACTONE TECH.

- METHOXYCHALCONE, 4-(RG)

- (4-Methoxybenzylidene)acetophenone

- (p-Methoxybenzylidene)acetophenone

- 1-Phenyl-3-(4-methoxyphenyl)-2-propen-1-one

- 3-(p-Methoxyphenyl)-1-phenyl-2-propen-1-one

- Chalcone, 4-methoxy-

- (2E)-3-(4-methoxyphenyl)-1-phenylprop-2-en-1-one

- 2-propen-1-one, 3-(4-methoxyphenyl)-1-phenyl-, (2E)-

- 2-Propen-1-one, 3-(4-methoxyphenyl)-1-phenyl-

- XUFXKBJMCRJATM-FMIVXFBMSA-N

- Phenyl p-methoxystyryl ketone

- NSC636917

- 4'-Methoxybenzylideneacetophenone

- Q633959

- 3-(4-Methoxyphenyl)-1-phenyl-2-propen-1-one (ACI)

- Chalcone, 4-methoxy- (6CI, 7CI, 8CI)

- 1-Phenyl-3-(4-methoxyphenyl)-2-propenone

- 4-Methoxystyryl phenyl ketone

- 4′-Methoxybenzylideneacetophenone

- NSC 11866

- NSC 636917

- p-Methoxystyryl phenyl ketone

- EINECS 213-499-7

- AI3-17319

- AKOS024306989

- SY049670

- CCRIS 2230

- p-Methoxyphenyl styryl ketone

- PD158954

- FT-0618934

- 3-(4-Methoxy-phenyl)-1-phenyl-propenone

- XUFXKBJMCRJATM-UHFFFAOYSA-N

- 3-(4-methoxyphenyl)-1-phenyl-prop-2-ene-1-one

- DTXSID70870818

- PD158953

- Anisal-acetophenon

- 4-methoxy chalcone

- BBL019090

- M1409

- CS-0181937

- Z46028374

- MFCD00017179

- DTXSID601313945

- CHEMBL105496

- NSC-170287

- W-100150

- LS-14472

- 10L-722

- Q63395979

- trans-4-Methoxychalcone

- NS00015322

- 22252-15-9

- 959-33-1

- (E)-3-(4-methoxyphenyl)-1-phenyl-prop-2-en-1-one

- BDBM86005

- NSC170287

- NSC-636917

- 1-Phenyl-3-(4-methoxyphenyl)-2-propen- 1-one

- HY-W083376A

- Chalcone, 4

- EN300-16058

- NSC-11866

- SCHEMBL521906

- SCHEMBL1566431

- S10243

- 2-Propen-1-one,3-(4-methoxyphenyl)-1-phenyl-

- AKOS000447894

- 4-Methoxychalcone-1

- STK993811

- InChI=1/C16H14O2/c1-18-15-10-7-13(8-11-15)9-12-16(17)14-5-3-2-4-6-14/h2-12H,1H3/b12-9

- AE-641/00576037

- NSC11866

- XAA25215

-

- MDL: MFCD00017179

- インチ: 1S/C16H14O2/c1-18-15-10-7-13(8-11-15)9-12-16(17)14-5-3-2-4-6-14/h2-12H,1H3

- InChIKey: XUFXKBJMCRJATM-UHFFFAOYSA-N

- ほほえんだ: O=C(C1C=CC=CC=1)C=CC1C=CC(OC)=CC=1

- BRN: 978742

計算された属性

- せいみつぶんしりょう: 238.09900

- どういたいしつりょう: 238.09938

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 2

- 重原子数: 18

- 回転可能化学結合数: 4

- 複雑さ: 282

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 1

- 不確定化学結合立体中心数: 0

- ひょうめんでんか: 0

- 疎水性パラメータ計算基準値(XlogP): 3.1

- トポロジー分子極性表面積: 26.3

じっけんとくせい

- 色と性状: 未確定

- 密度みつど: 1.114

- ゆうかいてん: 74.0 to 77.0 deg-C

- ふってん: 340.88°C (rough estimate)

- フラッシュポイント: 180.4 °C

- 屈折率: 1.6290 (estimate)

- PSA: 26.30000

- LogP: 3.59130

- ようかいせい: 未確定

4-Methoxychalcone セキュリティ情報

-

記号:

- ヒント:に警告

- 危害声明: H315-H319

- 警告文: P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313

- WGKドイツ:3

- 危険カテゴリコード: 36/37/38

- セキュリティの説明: S26-S36

-

危険物標識:

- リスク用語:R38

4-Methoxychalcone 税関データ

- 税関コード:2914509090

- 税関データ:

中国税関コード:

2914509090概要:

2914509090は他の酸素含有基を含むケトンである。付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:5.5% 一般関税:30.0%

申告要素:

製品名, 成分含有量、用、アセトン申告包装

要約:

HS:2914509090その他の酸素機能を有するケトン付加価値税:17.0%税金還付率:9.0%管理条件:なし最恵国関税:5.5% General tariff:30.0%

4-Methoxychalcone 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-16058-10.0g |

3-(4-methoxyphenyl)-1-phenylprop-2-en-1-one |

959-33-1 | 93% | 10g |

$35.0 | 2023-06-04 | |

| Enamine | EN300-16058-2.5g |

3-(4-methoxyphenyl)-1-phenylprop-2-en-1-one |

959-33-1 | 93% | 2.5g |

$25.0 | 2023-06-04 | |

| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | M158331-100g |

4-Methoxychalcone |

959-33-1 | >98.0%(HPLC) | 100g |

¥1252.90 | 2023-09-02 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1252607-25g |

4-Methoxychalcone |

959-33-1 | 98% | 25g |

¥422.00 | 2024-04-23 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | M57090-100mg |

4-Methoxychalcone |

959-33-1 | 100mg |

¥668.0 | 2021-09-08 | ||

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | M863374-25g |

4-Methoxychalcone |

959-33-1 | ≥98%(GC) | 25g |

¥353.00 | 2022-09-01 | |

| Enamine | EN300-16058-0.05g |

3-(4-methoxyphenyl)-1-phenylprop-2-en-1-one |

959-33-1 | 93% | 0.05g |

$19.0 | 2023-06-04 | |

| Enamine | EN300-16058-0.5g |

3-(4-methoxyphenyl)-1-phenylprop-2-en-1-one |

959-33-1 | 93% | 0.5g |

$19.0 | 2023-06-04 | |

| Fluorochem | 092495-100g |

E)-3-(4-Methoxyphenyl)-1-phenylprop-2-en-1-one |

959-33-1 | 95% | 100g |

£129.00 | 2022-03-01 | |

| Enamine | EN300-16058-5.0g |

3-(4-methoxyphenyl)-1-phenylprop-2-en-1-one |

959-33-1 | 93% | 5g |

$26.0 | 2023-06-04 |

4-Methoxychalcone 合成方法

合成方法 1

はんのうじょうけん

1.1 Catalysts: Fluorapatite (Ca5F(PO4)3) , Sodium nitrate Solvents: Methanol ; 24 h, rt

リファレンス

合成方法 2

合成方法 3

はんのうじょうけん

1.1 Reagents: Sodium hydroxide Solvents: Ethanol , Water ; 0 - 5 °C; 3 h, 20 - 25 °C

1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 6 - 7

1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 6 - 7

リファレンス

- A facial synthesis and antimicrobial activity of some pyrazole derivatives carrying indole, E-Journal of Chemistry, 2010, 7(3), 745-750

合成方法 4

合成方法 5

はんのうじょうけん

1.1 Reagents: Sodium hydroxide Solvents: Ethanol , Water ; 1 h, 0 °C

リファレンス

- Synthesis, crystal structures and DFT studies of 1-[2-(5-methyl-2-benzoxazolinone-3-yl)acetyl]-3-phenyl-5-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazole and 1-[2-(5-chloro-2-benzoxazolinone-3-yl)acetyl]-3-phenyl-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole, Journal of Molecular Structure, 2011, 1006(1-3), 147-158

合成方法 6

はんのうじょうけん

1.1 Catalysts: Sulfuric acid (silica supported) ; 3 h, 80 °C

リファレンス

- Silica sulfuric acid as an efficient and reusable reagent for crossed-aldol condensation of ketones with aromatic aldehydes under solvent-free conditions, Journal of the Brazilian Chemical Society, 2004, 15(5), 773-776

合成方法 7

合成方法 8

合成方法 9

はんのうじょうけん

1.1 Catalysts: 1H-Imidazolium, 3-[3-[[(1S)-1,2-dicarboxyethyl]amino]-3-oxopropyl]-1-methyl-, br… ; 4 h, 25 °C

リファレンス

- An Efficient Synthesis of α,β-Unsaturated Ketones via Claisen-Schmidt Condensation Reaction using Amino Acid Based Ionic Liquids, Current Catalysis, 2021, 10(2), 103-107

合成方法 10

はんのうじょうけん

1.1 Reagents: Sodium trithiocarbonate Catalysts: Trioctylmethylammonium chloride Solvents: Benzene , Water

リファレンス

- The dehalogenation of vic-dihaloalkanes to alkenes with sodium trithiocarbonate or sodium dithiocarbonate in the presence of phase-transfer catalysts, Bulletin of the Chemical Society of Japan, 1989, 62(8), 2739-41

合成方法 11

合成方法 12

合成方法 13

はんのうじょうけん

1.1 Reagents: Chlorotrimethylsilane , Sodium iodide Solvents: Acetonitrile

1.2 Reagents: Triethylamine Solvents: Acetonitrile

1.3 Reagents: Chlorotrimethylsilane , Sodium iodide

1.2 Reagents: Triethylamine Solvents: Acetonitrile

1.3 Reagents: Chlorotrimethylsilane , Sodium iodide

リファレンス

- Reagents and synthetic methods. 59. Iodotrimethylsilane-mediated aldol -type condensation between trialkylsilyl enol ethers and trimethylsilyl halohydrins, Anales de Quimica, 1987, 83(1), 121-3

合成方法 14

合成方法 15

はんのうじょうけん

1.1 Catalysts: Naphthalene (reaction products with Sulfuric acid) , Sulfuric acid (reaction product with Naphthalene) ; 100 min, 70 °C; 70 °C → rt

1.2 Reagents: Dichloromethane ; > 1 min, heated

1.2 Reagents: Dichloromethane ; > 1 min, heated

リファレンス

- Carbon-based solid acid as an efficient and reusable catalyst for cross-aldol condensation of ketones with aromatic aldehydes under solvent-free conditions, Cuihua Xuebao, 2008, 29(7), 602-606

合成方法 16

はんのうじょうけん

1.1 Catalysts: Titania ; 2 min, heated

リファレンス

- Solvent free synthesis of quinoxalines, dipyridophenazines and chalcones under microwave irradiation with sulfated Degussa titania as a novel solid acid catalyst, Journal of Molecular Catalysis A: Chemical, 2011, 350(1-2), 16-25

合成方法 17

合成方法 18

合成方法 19

はんのうじょうけん

1.1 Catalysts: 4,6-Bis(sulfoamino)-1,3,5-triazin-2-yl sulfamate ; 70 min, 75 °C

リファレンス

- Melamine trisulfonic acid as an efficient and reusable catalyst for the crossed-Aldol condensation of ketones and aldehydes under solvent-free conditions, Iranian Journal of Catalysis, 2012, 2(4), 157-163

合成方法 20

はんのうじょうけん

1.1 Catalysts: Diethylamine Solvents: Water ; 10 h, rt

1.2 Reagents: Hydrochloric acid Solvents: Water ; rt

1.2 Reagents: Hydrochloric acid Solvents: Water ; rt

リファレンス

- A green, inexpensive and efficient organocatalyzed procedure for aqueous aldol condensations, Journal of the Brazilian Chemical Society, 2009, 20(10), 1895-1900

4-Methoxychalcone Raw materials

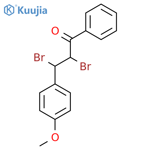

- 1-Propanone, 2,3-dibromo-3-(4-methoxyphenyl)-1-phenyl-

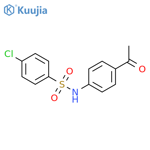

- p-Methoxybenzaldehyde

- 1-Phenyl-1-trimethylsilyloxyethylene

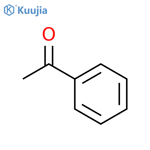

- Acetophenone

- N-(4-Acetylphenyl)-4-chlorobenzene-1-sulfonamide

4-Methoxychalcone Preparation Products

4-Methoxychalcone 関連文献

-

Milena Reszka,Illia E. Serdiuk,Karol Kozakiewicz,Andrzej Nowacki,Henryk Myszka,Piotr Bojarski,Beata Liberek Org. Biomol. Chem. 2020 18 7635

-

2. 318. Polymerisation of flavans. Part VI. Reduction of flavanoids and chalcones with lithium aluminium hydride in the presence of aluminium chlorideM. M. Bokadia,B. R. Brown,D. Cobern,A. Roberts,G. A. Somerfield J. Chem. Soc. 1962 1658

-

Seung Hwan Son,Yang Yil Cho,Hyung-Seok Yoo,Soo Jin Lee,Young Min Kim,Hyu Jeong Jang,Dong Hwan Kim,Jeong-Won Shin,Nam-Jung Kim RSC Adv. 2021 11 14000

-

4. The kinetics and mechanism of the cyclisation of some 2′-hydroxychalcones to flavanones in basic aqueous solutionK. Barry Old,Lyndsay Main J. Chem. Soc. Perkin Trans. 2 1982 1309

-

5. 662. Polymerisation of flavans. Part III. The action of lead tetra-acetate on flavansM. M. Bokadia,B. R. Brown,W. Cummings J. Chem. Soc. 1960 3308

959-33-1 (4-Methoxychalcone) 関連製品

- 2373-89-9(4,4'-Dimethoxychalcone)

- 2657-25-2(4'-Hydroxychalcone)

- 20426-12-4(4-Hydroxychalcone)

- 22252-15-9(3-(4-Methoxyphenyl)-1-phenyl-2-propen-1-one)

- 959-23-9(4'-Methoxychalcone)

- 53744-28-8(3,4-Dimethoxychalcone)

- 1336326-59-0((2R)-1-(3-fluoro-2-methylphenyl)propan-2-amine)

- 2228991-37-3(2-amino-1-5-(4-fluorophenyl)furan-2-ylpropan-1-one)

- 2228585-80-4(3-(1-{(tert-butoxy)carbonylamino}-2-methylpropyl)-1-methyl-1H-pyrazole-5-carboxylic acid)

- 249916-07-2(Borreriagenin)

推奨される供給者

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量